molecular formula C12H20O B13302951 1-(2-Methylprop-2-en-1-yl)cycloheptane-1-carbaldehyde

1-(2-Methylprop-2-en-1-yl)cycloheptane-1-carbaldehyde

Katalognummer: B13302951
Molekulargewicht: 180.29 g/mol
InChI-Schlüssel: YOGBUZCXZFICMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methylprop-2-en-1-yl)cycloheptane-1-carbaldehyde is an organic compound with the molecular formula C₁₂H₂₀O. It is a cycloheptane derivative with a methylprop-2-en-1-yl group and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylprop-2-en-1-yl)cycloheptane-1-carbaldehyde typically involves the following steps:

    Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methylprop-2-en-1-yl Group: This step involves the addition of the methylprop-2-en-1-yl group to the cycloheptane ring. This can be achieved through alkylation reactions using suitable alkylating agents.

    Aldehyde Functionalization:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Methylprop-2-en-1-yl)cycloheptane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methylprop-2-en-1-yl group can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include halides and amines.

Major Products:

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-(2-Methylprop-2-en-1-yl)cycloheptane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its reactivity.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Methylprop-2-en-1-yl)cycloheptane-1-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The methylprop-2-en-1-yl group can participate in various chemical reactions, contributing to the compound’s overall reactivity.

Vergleich Mit ähnlichen Verbindungen

    (2-Methylprop-2-en-1-yl)cyclohexane: A similar compound with a cyclohexane ring instead of a cycloheptane ring.

    (2-Methylprop-1-enyl)-cyclohexa-1,3-diene: A compound with a similar methylprop-1-enyl group but different ring structure.

Uniqueness: 1-(2-Methylprop-2-en-1-yl)cycloheptane-1-carbaldehyde is unique due to its combination of a cycloheptane ring, a methylprop-2-en-1-yl group, and an aldehyde functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C12H20O

Molekulargewicht

180.29 g/mol

IUPAC-Name

1-(2-methylprop-2-enyl)cycloheptane-1-carbaldehyde

InChI

InChI=1S/C12H20O/c1-11(2)9-12(10-13)7-5-3-4-6-8-12/h10H,1,3-9H2,2H3

InChI-Schlüssel

YOGBUZCXZFICMT-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)CC1(CCCCCC1)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.